2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its wide range of applications in medicinal chemistry and material science . The molecular formula of this compound is C8H10ClNS, and it has a molecular weight of 187.69 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be achieved through various synthetic routes. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, which yields a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give the hydrazone derivative .
Analyse Chemischer Reaktionen
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains an additional carboxylate group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other thiophene derivatives.
Eigenschaften
Molekularformel |
C8H10ClNS |
---|---|
Molekulargewicht |
187.69 g/mol |
IUPAC-Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-7-amine |
InChI |
InChI=1S/C8H10ClNS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4,6H,1-3,10H2 |
InChI-Schlüssel |
YHEWGAVXOXFGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C(S2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.